molecular formula C12H12N2S B3045048 Benzenamine, 4-[(4-pyridinylthio)methyl]- CAS No. 101735-16-4

Benzenamine, 4-[(4-pyridinylthio)methyl]-

Cat. No.: B3045048
CAS No.: 101735-16-4
M. Wt: 216.3 g/mol
InChI Key: COLXUKGEJNKESM-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(4-pyridinylthio)methyl]- is a substituted aniline derivative featuring a pyridine ring connected via a sulfur-containing methyl group at the para position of the benzene ring. This structure combines the aromaticity of benzene and pyridine with the flexibility of a thioether (-S-CH₂-) linker, making it a versatile scaffold in medicinal chemistry and materials science. The compound is synthesized through nucleophilic substitution reactions, typically involving 4-nitrobenzyl chloride and 4-pyridinethiol, followed by catalytic hydrogenation to reduce the nitro group to an amine (as inferred from analogous syntheses in and ). Its applications are hypothesized to include enzyme inhibition (e.g., dihydrofolate reductase) or receptor targeting due to structural similarities with bioactive molecules.

Properties

IUPAC Name

4-(pyridin-4-ylsulfanylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-8H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLXUKGEJNKESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592437
Record name 4-{[(Pyridin-4-yl)sulfanyl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101735-16-4
Record name 4-{[(Pyridin-4-yl)sulfanyl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-[(4-pyridinylthio)methyl]- typically involves the following steps:

    Formation of the Pyridinylthio Intermediate: The initial step involves the synthesis of the pyridinylthio intermediate. This can be achieved by reacting pyridine with a suitable thiol reagent under controlled conditions.

    Substitution Reaction: The pyridinylthio intermediate is then subjected to a substitution reaction with benzenamine. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of Benzenamine, 4-[(4-pyridinylthio)methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: Benzenamine, 4-[(4-pyridinylthio)methyl]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol derivative.

    Substitution: It can participate in various substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as a fundamental building block in the synthesis of more complex organic molecules. Its functional groups enable it to undergo various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.
  • Reactivity : The compound can participate in oxidation reactions to produce sulfoxides or sulfones and can be reduced to yield thiol derivatives.

Biology

  • Biochemical Probes : Benzenamine, 4-[(4-pyridinylthio)methyl]- is investigated for its potential as a biochemical probe due to its ability to interact with proteins and other biological macromolecules. This interaction may modulate biological activities, making it valuable for studying enzyme functions and cellular processes.
  • Targeting Biological Molecules : The pyridinylthio group enhances the compound's ability to form strong interactions with various biological targets, which is crucial for drug design and development.

Medicine

  • Therapeutic Potential : Research explores its potential therapeutic properties, particularly in developing new drugs targeting diseases such as cancer and inflammatory conditions. The compound's mechanism of action may involve inhibiting specific enzymes or pathways relevant to disease progression.
  • Drug Development : Its unique structure allows for modifications that could lead to new drug candidates with improved efficacy and selectivity against specific targets.

Industry

  • Specialty Chemicals Production : In industrial applications, Benzenamine, 4-[(4-pyridinylthio)methyl]- is utilized in producing specialty chemicals and materials. Its properties make it suitable for creating dyes, pigments, and other valuable chemical products.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(4-pyridinylthio)methyl]- involves its interaction with specific molecular targets. The pyridinylthio group can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. This makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Benzenamine, 4-[(4-pyridinylthio)methyl]- with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Synthesis Method Key Properties Biological Activity
Benzenamine, 4-[(4-pyridinylthio)methyl]- Pyridine-thioether-aniline core Nitrobenzyl chloride + 4-pyridinethiol; catalytic hydrogenation Moderate solubility in polar solvents; redox-active thioether linkage Potential enzyme inhibition (e.g., DHFR); hypothesized neuroprotective activity
4-[(4-Methylpiperazin-1-yl)methyl]benzenamine () Piperazine-methyl-aniline Nitrobenzyl chloride + 1-methylpiperazine; hydrogenation High water solubility (piperazine); basic amine (pKa ~9) Intermediate in anti-prion/acetylcholinesterase inhibitors
4-[[(3-Methylphenyl)thio]methyl]aniline () 3-Methylphenyl-thioether-aniline Nitrobenzyl chloride + 3-methylthiophenol; hydrogenation Lipophilic (logP ~3.5); stable thioether bond Industrial applications; unconfirmed bioactivity
N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine (4-F-ADAM) () Fluorophenyl-thioether-benzylamine (dimethylated) Radiofluorination via nucleophilic substitution High SERT affinity (Ki = 0.081 nM); blood-brain barrier penetration PET imaging agent for serotonin transporters
4-(Hexyloxy)benzenamine () Alkoxy-aniline (hexyl chain) Hydrolysis of acetamide derivatives under acidic conditions Hydrophobic (logP ~4.2); low water solubility Precursor for triazole derivatives with uncharacterized activity

Key Observations

Structural Variations and Solubility: The pyridine-thioether group in the target compound provides moderate polarity, balancing solubility in organic and aqueous media. In contrast, 4-[(4-methylpiperazin-1-yl)methyl]benzenamine exhibits high water solubility due to its basic piperazine moiety.

Synthetic Routes :

  • Most derivatives are synthesized via nitrobenzyl chloride intermediates, leveraging nucleophilic substitution with thiols or amines, followed by nitro-group reduction. Radiofluorinated analogs (e.g., 4-F-ADAM) require specialized isotopic labeling.

Biological Activity: 4-F-ADAM demonstrates exceptional selectivity for serotonin transporters (SERT), making it a superior PET tracer compared to non-fluorinated analogs. Piperazine-containing analogs are intermediates in neuroprotective agents, while the target compound’s pyridine-thioether motif may favor interactions with enzymes like DHFR.

Thermodynamic and Electronic Properties :

  • Thioether linkages (C-S-C) enhance stability against hydrolysis compared to ethers (C-O-C) but may participate in redox reactions. Fluorinated derivatives (e.g., 4-F-ADAM) exhibit metabolic resistance in vivo.

Biological Activity

Benzenamine, 4-[(4-pyridinylthio)methyl]-, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Benzenamine, 4-[(4-pyridinylthio)methyl]- is characterized by the presence of a benzenamine core substituted with a pyridinylthio group. The molecular structure can be represented as follows:

  • Molecular Formula: C12H12N2S
  • Molecular Weight: 220.30 g/mol

The compound's functional groups contribute to its reactivity and biological interactions, particularly in inhibiting specific enzyme activities.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to Benzenamine, 4-[(4-pyridinylthio)methyl]- have shown significant inhibitory effects on various enzymes. For instance, studies have demonstrated that related thiazolidinedione derivatives activate peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity and exhibiting anti-inflammatory properties .

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Benzenamine DerivativeN/AN/A
Diclofenac6.741.10
CelecoxibN/A0.04

Note: Specific values for Benzenamine, 4-[(4-pyridinylthio)methyl]- are not available; however, related compounds exhibit similar activities.

Structure-Activity Relationships (SAR)

The SAR studies suggest that the presence of electron-donating groups, such as the pyridinylthio moiety in Benzenamine, enhances biological activity by facilitating better interaction with target enzymes . The modification of substituents on the aromatic ring also plays a crucial role in determining the potency and selectivity of these compounds.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various thiazolidinedione derivatives, revealing that certain modifications led to significant inhibition of COX enzymes, which are critical in inflammatory processes . The compounds exhibited IC50 values comparable to established anti-inflammatory drugs.
  • Cancer Treatment Potential : Another investigation highlighted the use of similar compounds in treating malignancies resistant to tyrosine kinase inhibitors. The study suggested that modifications in the compound's structure could enhance its efficacy against cancer cells .
  • Oxidative Stress Response : Research has shown that derivatives of Benzenamine can undergo oxidation reactions, potentially leading to biologically active sulfoxides or sulfones that may contribute to their therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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